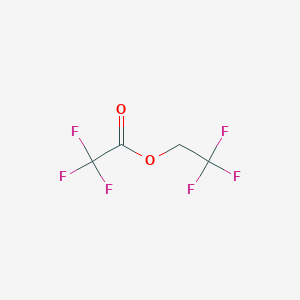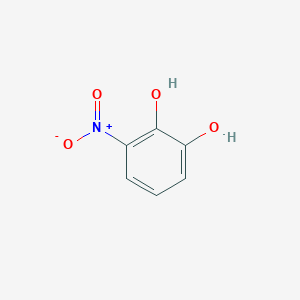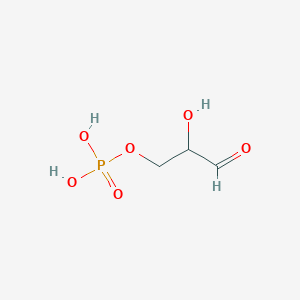
5-Metoxuridina
Descripción general
Descripción
5-Metoxidiuridina es un derivado de la uridina, un nucleósido que es un componente del ARN. Se caracteriza por la adición de un grupo metoxi en la posición 5 del anillo de uracilo. Esta modificación se encuentra comúnmente en la posición de bamboleo del ARNt bacteriano, donde juega un papel crucial en la mejora de la fidelidad de traducción por parte del ribosoma .
Aplicaciones Científicas De Investigación
5-Metoxidiuridina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de nucleósidos y nucleótidos modificados.
Biología: Juega un papel en el estudio de las modificaciones del ARNt y sus efectos sobre la fidelidad de la traducción.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluidas las propiedades antivirales y anticancerígenas.
Industria: Se utiliza en la producción de ARN modificado para fines de investigación y terapéuticos
Mecanismo De Acción
El mecanismo de acción principal de 5-Metoxidiuridina implica su incorporación al ARNt en la posición de bamboleo. Esta modificación mejora la especificidad del apareamiento de bases del ARNt con los codones de ARNm, mejorando así la precisión de la síntesis de proteínas . El grupo metoxi en la posición 5 de la uridina permite un apareamiento de bases más flexible y eficiente con codones que terminan en adenina, citosina y guanina .
Análisis Bioquímico
Biochemical Properties
5-Methoxyuridine facilitates non-Watson–Crick base pairing with guanosine and pyrimidines at the third positions of codons, thereby expanding decoding capabilities . It interacts with enzymes such as CmoM, an AdoMet-dependent methyltransferase that methylates 5-hydroxyuridine (ho5U) to form 5-Methoxyuridine .
Cellular Effects
5-Methoxyuridine has been shown to significantly improve the expression of enhanced green fluorescent protein (eGFP) in a variety of cell lines . It enhances the stability of in vitro-transcribed (IVT) mRNAs and diminishes their potential to trigger unwanted immune responses .
Molecular Mechanism
The molecular mechanism of 5-Methoxyuridine involves its incorporation into messenger RNAs (mRNA) using T7 RNA Polymerase . This modification reduces the immunogenicity of the resulting mRNA .
Temporal Effects in Laboratory Settings
The terminal methylation frequency of 5-Methoxyuridine in tRNA Pro3 was low (≈30%) in the early log phase of cell growth, gradually increased as growth proceeded, and reached nearly 100% in late log and stationary phases .
Metabolic Pathways
5-Methoxyuridine is involved in the biosynthesis pathway where 5-hydroxyuridine (ho5U) is methylated by the enzyme CmoM to form 5-Methoxyuridine .
Subcellular Localization
5-Methoxyuridine is found at the anticodon wobble position in several tRNAs , suggesting its subcellular localization is within the tRNA molecules in the cytoplasm
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Metoxidiuridina normalmente implica la metilación de 5-hidroxidiuridina. El grupo metilo se introduce utilizando un agente metilante como el yoduro de metilo en presencia de una base como el carbonato de potasio . La reacción se lleva a cabo en condiciones suaves para evitar la degradación del nucleósido.
Métodos de Producción Industrial
En un entorno industrial, la producción de 5-Metoxidiuridina se puede lograr mediante métodos biotecnológicos. Por ejemplo, se ha identificado que la enzima TrmR de Bacillus subtilis cataliza la metilación de 5-hidroxidiuridina para formar 5-Metoxidiuridina . Este método enzimático es ventajoso debido a su especificidad y eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Metoxidiuridina experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo metoxi se puede oxidar para formar 5-formiluridi.
Reducción: El anillo de uracilo se puede reducir en condiciones específicas.
Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Se emplea comúnmente gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el hidruro de sodio y los haluros de alquilo.
Productos Principales Formados
Oxidación: 5-Formiluridi
Reducción: Derivados de dihidrouridina
Sustitución: Varios derivados de uridina sustituidos
Comparación Con Compuestos Similares
Compuestos Similares
- 5-Hidroxidiuridina
- 5-Oxiacetil uridina
- 5-Metoxocarbonilmetoxidiuridina
Comparación
5-Metoxidiuridina es única debido a su modificación específica en la posición 5 con un grupo metoxi. Esta modificación proporciona ventajas distintas en términos de flexibilidad del apareamiento de bases y fidelidad de traducción en comparación con otros compuestos similares .
Propiedades
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O7/c1-18-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)19-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIATBNUWJBBGT-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35542-01-9 | |
| Record name | 5-Methoxyuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35542-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035542019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-methoxyuridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-Methoxyuridine primarily functions as a modified nucleoside found in the anticodon loop of certain tRNA molecules, particularly in Bacillus subtilis. [, , ] Its primary target is the ribosome during translation. While the precise mechanism of interaction needs further investigation, research suggests that the presence of 5-Methoxyuridine at the wobble position of the anticodon influences codon recognition and enhances the reading efficiency of specific codons, ultimately impacting protein synthesis. [, ]
ANone: 5-Methoxyuridine is a pyrimidine nucleoside composed of a ribose sugar linked to a 5-methoxyuracil base.
ANone: While the provided research focuses heavily on the biological roles of 5-Methoxyuridine, its material compatibility and stability under various conditions haven't been extensively explored within these studies. Further research is needed to understand its behavior outside a biological context.
A: 5-Methoxyuridine itself doesn't function as a catalyst. Its primary role lies in modulating tRNA function during translation, not in catalyzing chemical reactions. [, , ]
A: While the provided research doesn't delve deeply into computational studies of 5-Methoxyuridine, the structural information gleaned from X-ray crystallography of related enzymes like CmoM provides valuable insights into its interactions with tRNA modifying enzymes. [] This structural data can potentially lay the foundation for future computational modeling and simulation studies.
ANone: Information regarding the stability and formulation of 5-Methoxyuridine as a standalone compound isn't explicitly discussed in the provided research.
ANone: The provided research primarily focuses on the fundamental biological role and biosynthesis of 5-Methoxyuridine as a tRNA modification in bacteria. Therefore, these specific aspects related to its pharmaceutical development, safety, and broader applications haven't been addressed within these studies.
A: The discovery of 5-Methoxyuridine as a novel tRNA modification in Bacillus subtilis marked a significant milestone in the field. [, ] Subsequently, research unveiled its role in codon recognition and highlighted its importance in translational fidelity. [, ] The identification of genes involved in its biosynthesis further advanced our understanding of this unique modification. [, ]
A: Research on 5-Methoxyuridine has fostered collaborations between biochemistry, molecular biology, and analytical chemistry. Understanding its biosynthesis has uncovered novel enzymatic reactions and metabolic pathways in bacteria. [, ] Furthermore, the development of analytical methods to detect and quantify 5-Methoxyuridine in RNA has implications for studying RNA modifications in diverse biological contexts. [] The use of 5-Methoxyuridine in mRNA engineering for therapeutic applications also highlights its potential in biomedicine. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


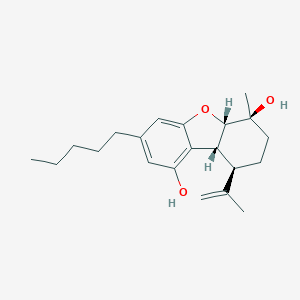
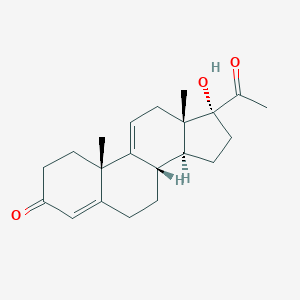

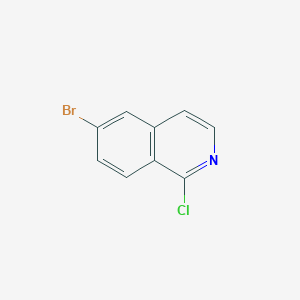
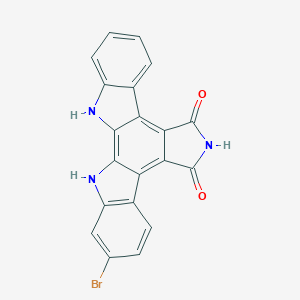

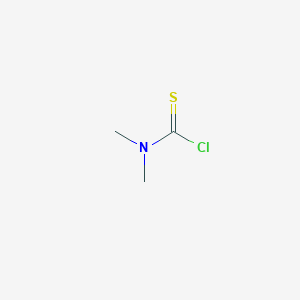
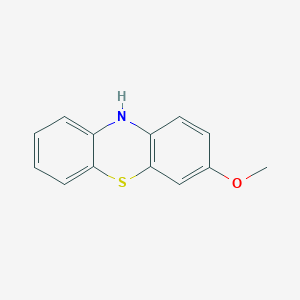
![2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate](/img/structure/B57699.png)

